molecular formula C10H8Cl2N2S B13345312 4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine

4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine

Cat. No.: B13345312
M. Wt: 259.15 g/mol
InChI Key: ONJBDWFFFMYMNW-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine and methyl groups, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorothiophene and 2,4,5-trichloropyrimidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

    Procedure: The 2-chlorothiophene is reacted with 2,4,5-trichloropyrimidine in the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified thiophene derivatives.

Scientific Research Applications

4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(5-chlorothiophen-2-yl)phenol
  • 4-Chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
  • 4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine

Uniqueness

4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where specific interactions and properties are crucial.

Properties

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.15 g/mol

IUPAC Name

4-chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine

InChI

InChI=1S/C10H8Cl2N2S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3

InChI Key

ONJBDWFFFMYMNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(S2)Cl)C

Origin of Product

United States

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